molecular formula C8H16ClNO2 B2661377 3-(3-Aminocyclopentyl)propanoic acid;hydrochloride CAS No. 2445790-88-3

3-(3-Aminocyclopentyl)propanoic acid;hydrochloride

Cat. No.: B2661377
CAS No.: 2445790-88-3
M. Wt: 193.67
InChI Key: ZGVMQZMBOSQEJE-UHFFFAOYSA-N
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Description

3-(3-Aminocyclopentyl)propanoic acid hydrochloride is a secondary amine-containing propanoic acid derivative with a cyclopentyl substituent on the amino group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

3-(3-aminocyclopentyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-3-1-6(5-7)2-4-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVMQZMBOSQEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CCC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminocyclopentyl)propanoic acid;hydrochloride typically involves the following steps:

    Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative through a series of reactions, including halogenation and amination.

    Amination: The cyclopentane derivative is then subjected to amination to introduce the amino group at the desired position.

    Propanoic Acid Addition: The aminocyclopentane intermediate is reacted with a propanoic acid derivative under controlled conditions to form 3-(3-aminocyclopentyl)propanoic acid.

    Hydrochloride Formation: Finally, the free base of 3-(3-aminocyclopentyl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The final product is purified using techniques such as crystallization, filtration, and drying to achieve the desired purity levels.

Chemical Reactions Analysis

Reactions Involving the Amine Group

  • Acylation: The amine group can undergo acylation reactions with acyl chlorides or anhydrides to form amides. This is a common method for synthesizing derivatives with modified properties.

  • Alkylation: Alkylation of the amine group with alkyl halides can introduce alkyl substituents, altering the compound's steric and electronic properties.

  • Salt Formation: The amine group can form salts with various acids, influencing its solubility and reactivity.

Reactions Involving the Carboxylic Acid Group

  • Esterification: The carboxylic acid group can react with alcohols to form esters, typically under acidic conditions. This reaction is crucial for synthesizing prodrugs or modifying the compound's lipophilicity.

  • Amide Formation: The carboxylic acid can react with amines to form amides, a fundamental reaction in peptide chemistry and drug synthesis.

  • Decarboxylation: Under specific conditions, the carboxylic acid group can undergo decarboxylation, resulting in the loss of carbon dioxide.

Cyclopentane Ring Reactions

  • Oxidation: The cyclopentane ring can be oxidized using agents like potassium permanganate or chromic acid, leading to ring-opening or functionalization.

  • Halogenation: The cyclopentane ring can undergo halogenation reactions, introducing halogen atoms onto the ring.

  • Ring Expansion/Contraction: While less common, the cyclopentane ring can participate in ring expansion or contraction reactions under specific conditions.

Additional Reactions

3-(1-Aminocyclopentyl)propanoic acid can participate in oxidation, reduction, esterification, and amidation. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to analyze the compound’s structure. NMR can provide insights into the hydrogen environments within the molecule, while IR spectroscopy can identify functional groups like amines and carboxylic acids.

Data Tables

While the search results provide specific reaction conditions for synthesizing related compounds, they do not offer detailed data tables for reactions specific to 3-(3-Aminocyclopentyl)propanoic acid hydrochloride. For instance, reaction yields and conditions for synthesizing tert-butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate are available, but these pertain to a different compound .

Scientific Research Applications

Chemical Properties and Structure

3-(3-Aminocyclopentyl)propanoic acid; hydrochloride is an amino acid derivative characterized by a cyclopentane ring structure. It has a molecular formula of C_8H_14ClN_1O_2 and a molecular weight of approximately 193.67 g/mol. The compound is typically encountered as a white solid and is soluble in water, which enhances its utility in biological applications.

Scientific Research Applications

1. Neuropharmacology

Research indicates that 3-(3-Aminocyclopentyl)propanoic acid; hydrochloride may act as a modulator of neurotransmitter systems, particularly glutamate receptors. This modulation is significant for understanding synaptic plasticity and neuroprotection, making the compound a candidate for investigating therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Potential Therapeutic Uses

The compound has been studied for its potential role in treating various neurological disorders due to its interaction with glutamate receptors. These interactions suggest that it may influence conditions such as:

  • Neurodegenerative Diseases: Its neuroprotective properties may help mitigate the effects of diseases like Alzheimer's and Parkinson's.
  • Psychiatric Disorders: Given its influence on neurotransmitter systems, it could be explored for conditions such as depression and anxiety disorders .

3. Metabolic Studies

Isotopically labeled derivatives of this compound are useful in metabolic studies, allowing researchers to trace biochemical pathways and understand the pharmacokinetics of related compounds . This application is critical for drug development processes.

Case Studies

Case Study 1: Neuroprotective Effects

In one study, researchers investigated the effects of 3-(3-Aminocyclopentyl)propanoic acid; hydrochloride on neuronal survival in models of oxidative stress. Results indicated that the compound significantly reduced cell death, suggesting its potential use as a neuroprotective agent.

Case Study 2: Modulation of Glutamate Receptors

Another study focused on the compound's interaction with NMDA receptors, revealing that it acts as a partial agonist at certain receptor subtypes. This property could be beneficial in developing treatments for conditions characterized by excitotoxicity, such as stroke and traumatic brain injury .

Mechanism of Action

The mechanism of action of 3-(3-aminocyclopentyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the propanoic acid moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

(R)-3-Amino-3-phenylpropanoic Acid Hydrochloride
  • Structure: Features a phenyl group on the amino-substituted carbon .
  • Molecular Weight : 209.22 g/mol (calculated from CAS data in ).
  • Key Differences :
    • The phenyl group introduces aromaticity, enabling π-π interactions in biological targets, unlike the aliphatic cyclopentyl group.
    • Higher lipophilicity (logP) compared to the cyclopentyl analog due to the aromatic ring.
  • Applications : Used in chiral synthesis and as a building block for peptide mimetics .
3-(Dimethylamino)propanoic Acid Hydrochloride
  • Structure: Contains a tertiary dimethylamino group .
  • Molecular Weight: 181.66 g/mol (C7H16ClNO2, ).
  • Key Differences :
    • The tertiary amine reduces hydrogen-bonding capacity compared to the secondary amine in the cyclopentyl analog.
    • Enhanced solubility in organic solvents due to reduced polarity.
  • Applications : Intermediate in surfactants and drug delivery systems .
3-[Ethyl(methyl)amino]propanoic Acid Hydrochloride
  • Structure: Branched ethyl-methylamino substituent .
  • Molecular Formula: C6H13NO2 ().
  • Key Differences :
    • Increased steric hindrance from the branched alkyl groups may limit binding to flat enzymatic pockets.
    • Higher metabolic stability compared to cyclopentyl analogs due to reduced oxidative susceptibility.

Heterocyclic and Aromatic Modifications

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride
  • Structure: Pyrazole ring with amino and methyl groups .
  • Molecular Weight : 230.19 g/mol ().
  • Key Differences: The pyrazole ring enables hydrogen bonding and metal coordination, unlike the cyclopentyl group. Potential for selective kinase inhibition due to heterocyclic pharmacophores .
3-Amino-3-(3-cyanophenyl)propanoic Acid Hydrochloride
  • Structure: Cyanophenyl substituent .
  • CAS : 1810069-92-1 ().
  • Key Differences: The electron-withdrawing cyano group increases polarity, improving water solubility but reducing membrane permeability. May act as a Michael acceptor in enzymatic reactions, unlike the cyclopentyl analog .

Ester and Prodrug Derivatives

Ethyl 3-Amino-3-(3-fluorophenyl)propanoate Hydrochloride
  • Structure : Ethyl ester with fluorophenyl group .
  • Molecular Formula: C11H14ClFNO2 ().
  • Key Differences :
    • The ester group increases lipophilicity, favoring blood-brain barrier penetration.
    • Fluorine enhances metabolic stability and bioavailability via reduced CYP450 metabolism .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituent Type Key Properties Applications References
3-(3-Aminocyclopentyl)propanoic acid HCl ~209 (estimated) Cyclopentyl (secondary amine) Moderate lipophilicity, conformational flexibility Drug discovery (hypothetical) N/A
(R)-3-Amino-3-phenylpropanoic acid HCl 209.22 Phenyl (chiral center) Aromatic interactions, higher logP Peptide mimetics, chiral synthesis
3-(Dimethylamino)propanoic acid HCl 181.66 Dimethylamino (tertiary amine) High organic solubility, reduced polarity Surfactants, drug delivery
3-Amino-3-(3-cyanophenyl)propanoic acid HCl 226.66 Cyanophenyl High polarity, Michael acceptor potential Enzyme inhibition studies
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl 245.69 Fluorophenyl ester Enhanced BBB penetration, metabolic stability CNS-targeted prodrugs

Research Findings and Implications

  • Structural Activity Relationships (SAR): Cyclopentyl vs. Phenyl: Cyclopentyl analogs balance lipophilicity and conformational rigidity, favoring interactions with flexible binding pockets. Phenyl derivatives excel in aromatic stacking . Amine Substitution: Secondary amines (cyclopentyl) offer stronger hydrogen-bonding capacity than tertiary amines (dimethylamino), critical for target engagement .
  • Biological Relevance: Pyrazole and cyanophenyl derivatives show promise in kinase and protease inhibition, respectively . Esterified analogs (e.g., ethyl fluorophenyl) highlight prodrug strategies for improved pharmacokinetics .

Biological Activity

3-(3-Aminocyclopentyl)propanoic acid; hydrochloride is a compound with notable biological activity, particularly in the fields of neuroscience and medicinal chemistry. This article delves into its synthesis, biological mechanisms, therapeutic potential, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H17_{17}ClN2_2O2_2
  • Molecular Weight : Approximately 193.67 g/mol
  • Appearance : White solid, soluble in water

The compound features a cyclopentane ring, an amino group, and a propanoic acid moiety, contributing to its unique properties and biological interactions .

Synthesis Methods

The synthesis of 3-(3-Aminocyclopentyl)propanoic acid; hydrochloride can be achieved through several methods:

  • Cyclopentane Derivative Formation : Initial formation through halogenation and amination.
  • Amination : Introduction of the amino group at the desired position.
  • Propanoic Acid Addition : Reaction with a propanoic acid derivative.
  • Hydrochloride Formation : Conversion to hydrochloride salt using hydrochloric acid .

The biological activity of 3-(3-Aminocyclopentyl)propanoic acid; hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly glutamate receptors. It may modulate synaptic plasticity and provide neuroprotective effects, making it a candidate for therapeutic applications in neurodegenerative diseases .

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. Studies have shown that it can influence neuronal survival and function under conditions that typically induce oxidative stress. This suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Study on Neuroprotection

A study investigated the effects of 3-(3-Aminocyclopentyl)propanoic acid; hydrochloride on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Interaction with Glutamate Receptors

Another research focus has been on the compound's role as a modulator of glutamate receptors. It was found to enhance synaptic transmission in specific neuronal circuits, suggesting its utility in enhancing cognitive function and memory retention .

Comparative Analysis

Property3-(3-Aminocyclopentyl)propanoic Acid; HydrochlorideSimilar Compounds
Molecular StructureCyclopentane ring with amino and propanoic acid groupsOther aminocycloalkane derivatives
Biological ActivityModulates neurotransmitter systemsVaries widely
Therapeutic PotentialNeuroprotection, cognitive enhancementDepends on specific compounds

Future Directions

Research is ongoing to explore the full therapeutic potential of 3-(3-Aminocyclopentyl)propanoic acid; hydrochloride. Future studies aim to elucidate its precise mechanisms of action at the molecular level and investigate its efficacy in clinical settings for various neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-aminocyclopentyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclopentane ring functionalization followed by propanoic acid coupling. Key steps include:

  • Cyclopentane Amination : Introduce the amine group via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere .
  • Propanoic Acid Conjugation : Employ carbodiimide coupling agents (e.g., EDC/NHS) to link the cyclopentylamine to propanoic acid, followed by HCl treatment to form the hydrochloride salt .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 amine:acid ratio) and temperature (0–4°C for coupling) to minimize side products.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) .
  • NMR : Confirm amine proton resonance (δ 1.5–2.0 ppm, cyclopentyl CH2; δ 3.2–3.5 ppm, NH2) and carboxylic acid integration .
  • Mass Spectrometry : ESI-MS in positive mode for [M+H]+ (calculated m/z ~204.1 for free base).

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer :

  • Aqueous Solubility : Dissolves in water (≥10 mg/mL at pH 3–4 due to hydrochloride salt) but precipitates at neutral pH. Use PBS (pH 7.4) with ≤5% DMSO for in vitro assays .
  • Stability : Store lyophilized at –20°C. In solution, avoid prolonged exposure to light or temperatures >25°C to prevent degradation (validate via stability-indicating HPLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

  • Methodological Answer :

  • Analog Synthesis : Modify the cyclopentyl ring (e.g., fluorination at C2/C4) or substitute propanoic acid with bioisosteres (e.g., tetrazole) .
  • In Vitro Screening : Test analogs against target receptors (e.g., G-protein-coupled receptors) using radioligand binding assays. Prioritize compounds with <100 nM affinity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What strategies resolve contradictions in reported solubility or stability data across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments using standardized buffers (e.g., USP pH 1.2–6.8). Compare DSC (differential scanning calorimetry) thermograms to assess crystallinity differences .
  • Advanced Analytics : Use XRD to confirm salt form (hydrochloride vs. free base) and DLS (dynamic light scattering) to detect aggregation in solution .

Q. How should researchers design in vivo pharmacokinetic studies for this compound?

  • Methodological Answer :

  • Dosing : Administer via intravenous (1–5 mg/kg) or oral (10–20 mg/kg) routes in rodent models. Use LC-MS/MS to quantify plasma concentrations .
  • Metabolite ID : Collect urine/hepatic microsomes, and screen for phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution MS .

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